Brometone

Description

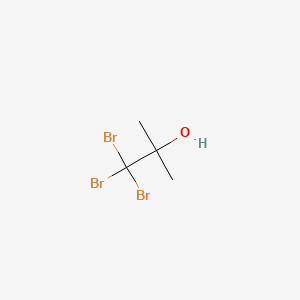

Structure

3D Structure

Properties

CAS No. |

76-08-4 |

|---|---|

Molecular Formula |

C4H7Br3O |

Molecular Weight |

310.81 g/mol |

IUPAC Name |

1,1,1-tribromo-2-methylpropan-2-ol |

InChI |

InChI=1S/C4H7Br3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 |

InChI Key |

JUGRTVJQTFZHOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(Br)(Br)Br)O |

Color/Form |

FINE WHITE CRYSTALS |

melting_point |

167-176 °C (CRYSTALS FROM DIL ALCOHOL); 169 °C (CRYSTALS FROM ETHER) |

physical_description |

White solid with a camphor-like odor; [HSDB] |

solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER |

vapor_pressure |

0.00111 [mmHg] |

Origin of Product |

United States |

Historical Context of Brometone in Medicinal Chemistry and Early Pharmacology

Early Synthetic Investigations and Discovery Context

The emergence of synthetic organic chemistry in the 19th century marked a significant shift in the discovery of medicinal substances. Prior to this, most drugs were derived from natural sources like plants, animals, and minerals. ucdavis.eduresearchgate.net The synthesis of urea (B33335) from inorganic substances in 1828 is often cited as a pivotal moment, challenging the vital force theory and paving the way for the creation of new chemical entities for therapeutic purposes. researchgate.net The late 19th and early 20th centuries saw the rise of modern medicinal chemistry, with advancements in understanding drug actions and the development of synthetic compounds. slideshare.net

Evolution of Pre-clinical Pharmacological Inquiry

Pharmacology as a distinct scientific discipline emerged in the 19th century, focusing on the study of drug actions on living organisms. scribd.com The primary tasks of early pharmacologists included screening compounds for desired activity, determining their mode of action, and quantifying their effects. scribd.com Pre-clinical evaluation, involving laboratory analysis and studies on isolated organs and tissues, became a crucial step before clinical trials in humans. scribd.comfda.gov

Brometone, being a synthetic compound developed during this era, would have been subjected to the pre-clinical pharmacological methods available at the time. These methods often involved observing the effects of the substance on animal models or isolated biological preparations to understand its potential therapeutic properties. scribd.comfda.gov The goal was to document potential therapeutic effects before proceeding to human studies, a concept that became more formalized with the evolution of drug regulation. scribd.comfda.gov

Positioning of this compound within Historical Sedative-Hypnotic Research Paradigms

This compound is identified as belonging to the class of alcohols that exhibit sedative-hypnotic properties. iiab.menli.org.ilwikidoc.orgiiab.meiiab.me The history of sedative-hypnotic drug use dates back centuries, with early examples including natural substances and later, inorganic salts like potassium bromide, which was widely used in the second half of the 19th century. inhn.org Potassium bromide was recognized for its sedative and anticonvulsant effects, although its relatively low therapeutic efficacy and high toxicity eventually led to its decline in clinical use by the mid-20th century. inhn.org

The development of synthetic sedative-hypnotics, such as chloral (B1216628) hydrate (B1144303) in 1869, marked a new era in this field. researchgate.net The early 20th century saw the introduction of the first barbiturates, which became extensively prescribed for their sedative and hypnotic effects. researchgate.netinhn.org this compound, as an alcohol-based sedative-hypnotic, would have been positioned within this evolving landscape of central nervous system depressants. These drugs were classified based on their clinical uses, primarily their ability to induce sedation or encourage sleep, rather than solely on their chemical structure. mhmedical.com The pharmacological understanding of these compounds evolved over time, with later research focusing on more specific mechanisms of action, such as interactions with neurotransmitter systems like the GABAA receptor. acnp.orgnih.gov

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇Br₃O | nih.govwikidata.orgchemspider.com |

| Molecular Weight | 310.81 g/mol | nih.govwikidata.orgchemspider.com |

| CAS Registry Number | 76-08-4 | wikidata.orgchemspider.com |

| ChemSpider ID | 6184 | wikidata.orgchemspider.com |

| PubChem CID | 6424 | wikidata.org |

| InChI Key | JUGRTVJQTFZHOM-UHFFFAOYSA-N | nih.govwikidata.orguni.lu |

Historical Context of Sedative-Hypnotics

| Era | Key Substances/Classes | Notes | Source |

| Ancient Civilizations | Natural products (herbs, plants) | Used for physical and spiritual healing. | ucdavis.edu |

| 19th Century | Inorganic bromides (e.g., Potassium Bromide) | Widely used sedatives and anticonvulsants, limited by toxicity. | inhn.org |

| Late 19th Century | Chloral hydrate | One of the first synthetic sedative-hypnotics. | researchgate.net |

| Early 20th Century | Barbiturates | Became widely prescribed sedative-hypnotics. | researchgate.netinhn.org |

| Era of this compound | Alcohols (including this compound) | Positioned within the range of CNS depressants used for sedation/hypnosis. | iiab.menli.org.ilwikidoc.orgiiab.meiiab.memhmedical.com |

Synthetic Methodologies and Derivatization Studies of Brometone

Classical and Early Industrial Synthetic Routes for Brometone

The primary and most well-documented method for synthesizing this compound is a variation of the haloform reaction . This classical approach involves the reaction of acetone (B3395972) with bromoform (B151600) in the presence of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide.

The reaction is typically carried out by dissolving acetone and bromoform in a suitable solvent, followed by the gradual addition of the base while maintaining a low temperature, often below 10°C, to control the exothermic nature of the reaction. After the initial reaction, the mixture is typically stirred for a period at room temperature to ensure completion. The this compound product, being a solid, can then be isolated by crystallization from the reaction mixture, followed by purification techniques such as recrystallization from a suitable solvent like ethanol (B145695) or an ethanol-water mixture.

While specific documentation on early industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, the haloform reaction is a well-established industrial process for the production of other haloforms like chloroform (B151607) and bromoform. It is plausible that a similar scaled-up batch process was employed for the production of this compound, given the relative simplicity and low cost of the starting materials. Key considerations for industrial production would include efficient heat management of the exothermic reaction, optimization of reactant ratios and reaction times to maximize yield, and implementation of effective purification methods to meet pharmaceutical standards.

Analysis of Precursors and Synthetic Intermediates

The synthesis of this compound from acetone and bromoform proceeds through a series of well-understood intermediates characteristic of the haloform reaction mechanism under basic conditions.

Precursors:

| Precursor | Chemical Formula | Role in Synthesis |

| Acetone | C₃H₆O | Provides the methyl ketone functionality and the carbon backbone for the tert-butyl alcohol structure. |

| Bromoform | CHBr₃ | Acts as the source of the tribromomethyl group. |

| Potassium Hydroxide / Sodium Hydroxide | KOH / NaOH | Serves as the basic catalyst to facilitate the reaction. |

Synthetic Intermediates:

The reaction mechanism involves the following key steps and intermediates:

Enolate Formation: The hydroxide ion (from KOH or NaOH) acts as a base and removes an acidic α-hydrogen from acetone to form an enolate ion. This enolate is a key reactive intermediate.

Halogenation: The enolate ion then acts as a nucleophile, attacking the bromine atoms of the bromoform. This process is repeated three times, leading to the formation of a tribrominated ketone intermediate.

Nucleophilic Acyl Substitution: A hydroxide ion then attacks the carbonyl carbon of the tribrominated ketone. This is followed by the cleavage of the carbon-carbon bond, leading to the formation of the tribromomethyl anion (⁻CBr₃) and acetic acid.

Proton Transfer: The tribromomethyl anion, being a strong base, abstracts a proton from the acetic acid to form bromoform and the acetate (B1210297) anion. However, in the synthesis of this compound, the reaction conditions are controlled such that the tribromomethyl anion, generated from the added bromoform, attacks the carbonyl carbon of acetone.

The crucial step in the formation of this compound is the nucleophilic addition of the tribromomethyl carbanion (formed from bromoform in the presence of a strong base) to the carbonyl carbon of acetone. This addition reaction forms an alkoxide intermediate, which is then protonated upon workup (e.g., with water) to yield the final product, 1,1,1-tribromo-2-methyl-2-propanol (this compound).

Exploration of this compound Analogues and Homologues in Chemical Synthesis

The synthesis of analogues and homologues of this compound generally involves modifications of the starting ketone or the haloform reagent.

Analogues: The synthesis of halogenated analogues of this compound can be achieved by using different haloforms in the reaction with acetone. For instance, using chloroform (CHCl₃) in a similar reaction would yield Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol), a well-known analogue of this compound. The synthesis of fluorinated analogues of tert-butyl alcohol has also been explored, often for their applications in fluorous synthesis, a technique used to separate organic molecules. nih.gov

Homologues: The synthesis of homologues of this compound would involve starting with a different ketone. For example, reacting bromoform with a higher methyl ketone, such as butan-2-one, would be expected to yield a homologous structure, 1,1,1-tribromo-2-methyl-2-butanol. The general principle of the haloform-type reaction would still apply, though reaction conditions might need to be optimized for different substrates.

The synthesis of various halogenated tert-butyl alcohol derivatives has been a subject of interest in organic synthesis. For example, the preparation of 1-chloro-2-methyl-2-propanol (B146346) has been reported through the reaction of 2-methyl-3-chloropropene with water in the presence of a cation exchange resin. While not a direct haloform reaction, this demonstrates an alternative route to halogenated tertiary alcohols.

The following table summarizes the key reactants for the synthesis of this compound and some of its potential analogues and homologues:

| Product | Ketone Precursor | Haloform Reagent |

| This compound | Acetone | Bromoform |

| Chlorobutanol | Acetone | Chloroform |

| 1,1,1-tribromo-2-methyl-2-butanol | Butan-2-one | Bromoform |

Pre Clinical Mechanistic Investigations of Brometone

In Vivo Mechanistic Studies in Animal Models (Non-Human)

While older literature notes Brometone's sedative or anesthetic effects, detailed in vivo mechanistic studies in non-human animal models to elucidate the underlying pharmacological pathways are absent from current scientific databases. wikipedia.orgnih.gov

Neurophysiological Effects and Electrophysiological Recordings

Comprehensive electrophysiological studies are crucial for elucidating the direct effects of a novel compound on neuronal activity. To date, specific data from in vitro or in vivo electrophysiological recordings for this compound have not been reported in the available scientific literature.

Typically, such investigations would involve a variety of techniques to characterize the compound's influence on the electrical properties of neurons. These methods would include:

Patch-clamp recordings in neuronal cell cultures or brain slices to examine effects on ion channel function, synaptic transmission (both excitatory and inhibitory), and membrane potential.

Extracellular field potential recordings in brain slices to assess the impact on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.

In vivo electroencephalography (EEG) in animal models to evaluate changes in brain wave patterns and to identify potential pro-convulsant or other widespread network effects.

Without such studies, the neurophysiological profile of this compound remains uncharacterized.

Behavioral Phenotyping Linked to Molecular Mechanisms

Behavioral phenotyping in animal models is a critical step to connect the molecular and cellular effects of a compound to its potential impact on complex behaviors. As there is no available research on the behavioral effects of this compound, this section outlines the types of studies that would be necessary to establish such links.

A comprehensive behavioral battery would typically assess various domains, including:

Locomotor activity: To determine if the compound has sedative, stimulant, or no effect on general movement.

Anxiety-related behaviors: Using tests such as the elevated plus maze and open field test.

Depressive-like behaviors: Assessed through paradigms like the forced swim test and tail suspension test.

Cognitive function: Evaluated using assays for learning and memory, such as the Morris water maze, contextual fear conditioning, or novel object recognition.

Subsequent molecular analyses of brain tissue from these animals would then aim to correlate any observed behavioral changes with alterations in specific signaling pathways, gene expression, or protein levels.

Pharmacokinetic Pathway Elucidation in Animal Models (Absorption, Distribution, Metabolism, Excretion Mechanisms)

The characterization of a compound's pharmacokinetic (PK) profile is fundamental to understanding its disposition within a biological system. There is currently no published data detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal model.

A typical pharmacokinetic study in an animal model, such as the rat, would involve the administration of this compound and subsequent collection of biological samples (e.g., plasma, urine, feces) at various time points. Analysis of these samples would aim to determine key PK parameters.

Table 1: Standard Pharmacokinetic Parameters Investigated in Pre-clinical Animal Models

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | The time at which the Cmax is observed. |

| AUC | Area under the curve; the total exposure to a drug over time. |

| t1/2 | Half-life; the time required for the concentration of the drug to be reduced by half. |

| CL | Clearance; the rate at which the drug is removed from the body. |

| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Metabolite Identification and Biotransformation Pathway Analysis in vivo

Identifying the metabolites of a parent compound and understanding its biotransformation pathways are essential for a complete preclinical evaluation. This information provides insights into the compound's clearance mechanisms and can reveal the formation of active or potentially toxic byproducts. At present, there are no published studies identifying the metabolites of this compound or characterizing its biotransformation pathways in vivo.

The process of metabolite identification typically involves the administration of the compound to an animal model, followed by the collection of biological matrices such as plasma, urine, and feces. These samples are then analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to detect and structurally elucidate potential metabolites.

The primary biotransformation reactions that would be investigated include:

Phase I Reactions: Oxidation, reduction, and hydrolysis, which introduce or expose functional groups.

Phase II Reactions: Conjugation pathways, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion.

Table 2: Common Biotransformation Reactions and Resulting Metabolites

| Reaction Type | Description | Potential Metabolite Structure |

| Oxidation | Addition of an oxygen atom or removal of a hydrogen atom. | Hydroxylated metabolites, N-oxides, S-oxides. |

| Demethylation | Removal of a methyl group. | Desmethyl metabolites. |

| Glucuronidation | Conjugation with glucuronic acid. | Glucuronide conjugates. |

| Sulfation | Conjugation with a sulfonate group. | Sulfate conjugates. |

Advanced Analytical Chemistry of Brometone in Research Matrices

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for isolating Brometone from complex mixtures, enabling its subsequent detection and quantification. These techniques exploit differences in the partitioning behavior of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds. While specific method development for this compound was not detailed in the provided search results, general principles of RP-HPLC method development involve optimizing parameters such as stationary phase chemistry (commonly reversed-phase C18), mobile phase composition (mixtures of water/buffer and organic solvents like methanol (B129727) or acetonitrile), flow rate, temperature, and detection wavelength doaj.orgplos.orgresearchgate.netresearchgate.netsemanticscholar.org. The choice of mobile phase pH and organic modifier ratio is critical to achieve adequate retention and separation of this compound from matrix components. UV detection is typical for compounds with chromophores, but this compound, with its structure, might require detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) for sufficient sensitivity, especially in research matrices where its concentration might be low or the matrix complex. Method validation for HPLC typically assesses parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) doaj.orgresearchgate.netresearchgate.netsemanticscholar.org.

Illustrative Table: Typical RP-HPLC Parameters for Small Organic Molecules

| Parameter | Typical Range/Description |

| Stationary Phase | C18, C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (with buffer) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV-Vis, ELSD, MS |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. This compound, being relatively volatile, is amenable to GC-MS analysis. GC separates compounds based on their boiling points and interaction with the stationary phase in a capillary column, while MS provides structural information based on the mass-to-charge ratio of the parent ion and fragment ions unar.ac.idnih.govbiomedpharmajournal.orgbiomedpharmajournal.org. GC-MS is particularly valuable for identifying and quantifying this compound in complex research matrices due to its high sensitivity and the ability of MS to provide a unique fragmentation pattern acting as a "fingerprint" for confirmation nih.govbiomedpharmajournal.org. Applications in research could include analyzing reaction mixtures, assessing purity, or studying its presence in various experimental samples. The EPA has listed this compound (76-08-4) in a document related to test methods, suggesting its potential analysis by methods referenced therein regulations.gov. While specific GC-MS parameters for this compound were not found, typical methods for similar compounds involve using a non-polar or slightly polar capillary column, helium as the carrier gas, and electron ionization (EI) for fragmentation. The resulting mass spectrum of this compound would show a molecular ion (likely with characteristic bromine isotopic patterns due to the three bromine atoms) and fragment ions corresponding to the loss of functional groups (e.g., methyl radicals, hydroxyl group, tribromomethyl group). GC-MS can also be used for the quantification of target analytes by using internal standards and constructing calibration curves biomedpharmajournal.org.

Illustrative Table: Typical GC-MS Parameters for Volatile/Semi-Volatile Organic Molecules

| Parameter | Typical Range/Description |

| Column | Capillary (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Oven Temperature Program | Initial temperature hold, ramp to higher temperature |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight |

| Detection | Total Ion Chromatogram (TIC), Selected Ion Monitoring (SIM) |

Capillary Electrophoresis (CE) for Purity Assessment in Research Samples

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio in an electric field within a capillary tube lumexinstruments.comeurofins.comsciex.com. CE offers high separation efficiency, short analysis times, and low sample and solvent consumption lumexinstruments.comeurofins.com. For purity assessment of small molecules like this compound in research samples, Capillary Zone Electrophoresis (CZE), the simplest mode of CE, could be employed eurofins.comsciex.com. Separation in CZE is primarily based on differences in electrophoretic mobility, which is influenced by the charge of the analyte, its size, and the properties of the buffer solution (pH, ionic strength) sciex.com. While the search results highlight CE's use for purity assessment of biomolecules, its principle is applicable to small charged or neutral molecules (via electroosmotic flow). Assessing the purity of this compound using CE would involve developing a method that effectively separates this compound from potential impurities present in the synthesis or sample matrix. The presence and relative abundance of peaks other than that of this compound in the electropherogram would indicate impurities researchgate.netnih.gov. Optimization of the buffer composition, pH, and applied voltage are crucial for achieving adequate separation resolution.

Illustrative Table: Typical CE Parameters for Small Molecules

| Parameter | Typical Range/Description |

| Capillary | Fused silica |

| Detection | UV-Vis, DAD |

| Buffer | Aqueous buffer (e.g., phosphate, borate), pH adjusted |

| Voltage | 15 - 30 kV |

| Temperature | 20 - 30 °C |

| Injection | Hydrodynamic or Electrokinetic |

Spectroscopic Approaches for Structural Confirmation and Quantitative Analysis in Research

Spectroscopic techniques provide valuable information about the structure, functional groups, and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure of organic molecules and assessing their purity bruker.comgu.semicrobenotes.com. ¹H NMR provides information about the hydrogen atoms in the molecule, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information about the carbon skeleton. For this compound (1,1,1-tribromo-2-methylpropan-2-ol), ¹H NMR would show signals for the methyl protons and the hydroxyl proton. The chemical shifts and splitting patterns would confirm the presence of these groups and their positions relative to the highly brominated carbon. ¹³C NMR would show signals for the methyl carbons, the quaternary carbon bearing the hydroxyl group and methyls, and the carbon bearing the three bromine atoms. The chemical shifts of these carbons are highly characteristic of their electronic environment. NMR can also be used to identify and characterize potential isomers of this compound, as even subtle differences in structure would result in distinct NMR spectra gu.se. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integrated signal areas of the analyte to a known internal standard microbenotes.com. While bromine isotopes (⁷⁹Br and ⁸¹Br) are NMR active, their quadrupolar nature can lead to broad signals, making their direct observation challenging in solution NMR, though feasible on some systems oxinst.com.

Illustrative Table: Expected NMR Data for this compound (Hypothetical Chemical Shifts)

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Integration (¹H NMR) |

| ¹H | Methyl protons (-CH₃) | ~1.5 | Singlet | 6H |

| ¹H | Hydroxyl proton (-OH) | ~2.0-3.0 | Singlet | 1H |

| ¹³C | Methyl carbons (-CH₃) | ~30 | - | - |

| ¹³C | Quaternary carbon (C-(CH₃)₂OH) | ~70 | - | - |

| ¹³C | Carbon with three bromines (-CBr₃) | ~40 | - | - |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes bruker.combruker.combruker.comspectroscopyonline.comutdallas.edumdpi.com. IR spectroscopy measures the absorption of infrared light by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light resulting from these vibrations utdallas.edumdpi.com.

For this compound, IR spectroscopy would be sensitive to the stretching and bending vibrations of bonds such as O-H (hydroxyl group), C-H (methyl groups), C-C, and C-Br. A strong absorption band around 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group. C-H stretching vibrations would appear in the 2800-3000 cm⁻¹ region. The C-Br stretching vibrations are typically observed in the fingerprint region (below 1500 cm⁻¹), and their exact position would depend on the molecular environment of the C-Br bonds. IR spectroscopy is useful for identifying the presence of key functional groups in this compound utdallas.edu.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds that are less active in IR, such as C-C and C-Br stretches in highly substituted systems. The C-Br stretching vibrations are often strong in Raman spectra due to the significant change in polarizability during the vibration researchgate.netresearchgate.net. Raman can provide a molecular fingerprint that is useful for identification and distinguishing between polymorphs or closely related structures bruker.com. Both IR and Raman spectroscopy can be used for quantitative analysis by measuring the intensity of characteristic peaks and relating them to concentration bruker.comspectroscopyonline.comnih.gov.

Illustrative Table: Expected IR and Raman Bands for this compound (Hypothetical Wavenumbers)

| Functional Group/Bond | Type of Vibration | Expected IR Band (cm⁻¹) | Expected Raman Band (cm⁻¹) |

| O-H | Stretch | 3200-3600 (Strong, Broad) | Weak to Moderate |

| C-H (Methyl) | Stretch | 2800-3000 (Medium) | Medium |

| C-Br | Stretch | Below 800 (Strong) | Strong |

| C-C | Stretch | Various | Various (often strong) |

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Profiling

Mass spectrometry is a powerful technique used to identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns libretexts.orgwikipedia.org. For a brominated compound like this compound, MS analysis can provide valuable information due to the characteristic isotopic distribution of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nature in an approximately 1:1 ratio (50.5% ⁷⁹Br and 49.5% ⁸¹Br) libretexts.orgchemguide.co.uk. This isotopic signature results in distinct patterns in the mass spectrum, particularly in the molecular ion region and for fragments containing bromine atoms, appearing as peaks separated by 2 m/z units with nearly equal intensity libretexts.orgchemguide.co.uk.

Fragmentation analysis in MS involves inducing the molecular ion to break down into smaller fragment ions libretexts.orgwikipedia.org. The pattern of these fragments can provide clues about the compound's structure libretexts.org. For this compound (C₄H₇Br₃O), fragmentation would likely involve the cleavage of bonds, potentially around the tertiary alcohol or the carbon bearing the bromine atoms. The presence of multiple bromine atoms would lead to complex isotopic patterns in bromine-containing fragments, aiding in their identification.

Metabolite profiling, often performed using techniques like liquid chromatography-mass spectrometry (LC-MS), aims to identify and quantify metabolites of a compound in biological systems imperial.ac.ukcriver.compharmaron.comnih.gov. While specific metabolite profiling data for this compound was not extensively found in the search results, the general principles apply. LC-MS is a primary tool for metabolite identification, offering sensitivity and precision to detect low-concentration analytes in complex biological matrices criver.com. High-resolution MS provides accurate mass measurements, and tandem MS (MS/MS) generates fragmentation data that helps in elucidating the structure of metabolites criver.comnih.gov. The process typically involves sample preparation, chromatographic separation, ionization, and mass analysis imperial.ac.uknih.gov.

Development of Analytical Methodologies for Environmental and Biological Research Matrices

Developing robust and reliable analytical methodologies is essential for the accurate determination of compounds like this compound in various research matrices, including environmental and biological samples simbecorion.comnih.govsemanticscholar.org. These matrices are often complex, containing numerous endogenous compounds that can interfere with the analysis simbecorion.comsemanticscholar.orgcmbr-journal.com.

Analytical method development involves several key steps: sample collection, sample preparation, separation, detection, and data evaluation simbecorion.com. Sample preparation is particularly crucial for environmental and biological matrices to isolate the analyte of interest and reduce matrix effects semanticscholar.orgcmbr-journal.com. Techniques such as solid-phase extraction (SPE) are commonly used for extracting compounds from complex environmental samples like water, soil, and sediment semanticscholar.orge-bookshelf.de. For biological matrices such as plasma, serum, or urine, sample preparation techniques like protein precipitation, liquid-liquid extraction, or SPE are employed depending on the analyte and matrix characteristics simbecorion.comcmbr-journal.com.

The choice of analytical technique for detection is often coupled with a separation method. Liquid chromatography (LC) is frequently coupled with mass spectrometry (MS) for the analysis of organic compounds in both environmental and biological samples, offering high specificity and sensitivity simbecorion.comnih.govsemanticscholar.orgcmbr-journal.com. Gas chromatography (GC) coupled with MS (GC-MS) or electron capture detection (ECD) can also be used, particularly for more volatile compounds nih.govanalytice.com.

The development of methods for biological matrices is fundamental in understanding how compounds are metabolized and distributed within an organism simbecorion.com. Accurate evaluation of the parent compound and its metabolites in biological fluids like urine or blood is key to understanding its behavior simbecorion.comnih.gov. For example, methods for measuring metabolites in urine or blood using techniques like ultra-high performance liquid chromatography (UPLC) with electrospray ionization tandem mass spectrometry (ESI/MS/MS) have been reported for other compounds nih.gov.

Environmental analysis methods are designed to detect and quantify substances in various environmental compartments, such as air, water, and soil semanticscholar.orge-bookshelf.denih.govitrcweb.org. These methods often require achieving low detection limits due to the potential for trace levels of contaminants semanticscholar.orgnih.gov. Standardized methods exist for the analysis of various substances in environmental matrices, often involving specific sample preparation and analytical techniques validated by regulatory bodies nih.govitrcweb.org.

Theoretical and Computational Chemistry Studies of Brometone

Molecular Dynamics Simulations of Ligand-Receptor Interactions (e.g., with GABAA Receptors)

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net Given that Brometone is known to interact with γ-aminobutyric acid type A (GABA-A) receptors, MD simulations would be an invaluable tool to investigate the dynamics of this interaction at an atomic level. researchgate.nethandwiki.org

An MD simulation would typically start with a high-resolution structure of a GABA-A receptor, often obtained from cryo-electron microscopy or homology modeling. This compound would then be "docked" into a potential binding site on the receptor. The entire system, including the receptor, the ligand (this compound), and surrounding solvent molecules (usually water and ions), is then simulated over a period of nanoseconds to microseconds.

These simulations could reveal:

Binding Stability: Whether this compound remains stably bound to a specific site or dissociates.

Key Amino Acid Interactions: Identification of the specific amino acid residues within the GABA-A receptor that form significant interactions (e.g., hydrogen bonds, van der Waals contacts) with this compound.

Conformational Changes: How the binding of this compound induces changes in the receptor's three-dimensional structure, which is linked to its modulatory effects on ion channel gating.

Binding Free Energy: Calculation of the energy associated with the binding process, providing a quantitative measure of binding affinity.

Table 2: Potential Findings from a Molecular Dynamics Simulation of this compound with a GABA-A Receptor

| Simulation Aspect | Information Gained |

| Binding Site | Identifies the specific pocket on the receptor where this compound binds, likely at an interface between subunits. |

| Interacting Residues | Lists key amino acids (e.g., Tyrosine, Serine, Leucine) that stabilize the ligand in the binding pocket. |

| Interaction Types | Characterizes the nature of the forces involved (e.g., hydrophobic, hydrogen bonding). |

| System Stability (RMSD) | Root Mean Square Deviation plots would indicate if the protein-ligand complex reaches a stable equilibrium during the simulation. |

| Residue Flexibility (RMSF) | Root Mean Square Fluctuation plots would show which parts of the receptor become more or less flexible upon this compound binding. |

Note: This table describes the type of data that would be generated from such a study; specific findings for this compound are not currently available.

In Silico Prediction of Pre-clinical Biological Activities

In silico methods use computational models to predict the biological activities and properties of a chemical compound before it undergoes extensive experimental testing. These predictions can cover a wide range of endpoints, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).

For this compound, various computational tools and web servers could be used to predict its preclinical profile. For example, models based on a compound's chemical structure can predict its likelihood of crossing the blood-brain barrier, its potential for liver toxicity, or its metabolic fate. These predictions are typically based on large datasets of experimentally tested compounds and use machine learning or rule-based algorithms to make estimations for new molecules.

Such studies could predict:

Pharmacokinetic Properties: Oral bioavailability, plasma protein binding, and potential to be a substrate or inhibitor of metabolic enzymes like Cytochrome P450s.

Toxicity Endpoints: Predictions for mutagenicity, carcinogenicity, or cardiotoxicity.

Target Prediction: Algorithms could screen the structure of this compound against databases of known protein targets to identify potential off-target interactions beyond the GABA-A receptor.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. science.gov A QSAR study on a series of compounds related to this compound could provide mechanistic insights into how its structural features contribute to its activity at the GABA-A receptor.

To conduct a QSAR study, a dataset of structurally similar molecules with experimentally measured activities (e.g., their potency to modulate GABA-A receptors) is required. For each molecule, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties.

Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. A successful QSAR model can:

Identify Key Structural Features: Reveal which properties (e.g., a specific molecular volume, a certain level of lipophilicity, the presence of hydrogen bond donors/acceptors) are most important for the desired biological effect.

Provide Mechanistic Clues: By understanding which features drive activity, researchers can infer how these molecules might be interacting with their biological target.

Predict Activity of New Compounds: The model can be used to predict the activity of new, untested molecules, helping to prioritize which compounds to synthesize and test in the lab.

Since no specific QSAR studies on this compound were found, it is not possible to provide detailed mechanistic insights derived from this method.

Environmental Fate and Degradation Studies of Brometone

Photolytic and Hydrolytic Degradation Pathways

No studies were found that specifically investigated the photolytic (degradation by light) or hydrolytic (degradation by water) pathways of Brometone. Research in this area would typically involve laboratory experiments to determine the rate of degradation under various light and water conditions, such as different pH levels and temperatures. For example, studies on other brominated compounds, such as bromomethane (B36050), indicate that it can degrade in water through hydrolysis. cdc.gov However, without specific research on this compound, its susceptibility to these degradation processes remains unknown.

Microbial Biotransformation and Biodegradation Research

There is no available research on the microbial biotransformation or biodegradation of this compound. Such studies are crucial for understanding how microorganisms in soil and water might break down the compound. Typically, this research involves incubating the chemical with various microbial consortia or specific bacterial and fungal strains to identify potential degradation pathways and the enzymes involved. mdpi.comnih.govnih.gov For instance, research on some brominated flame retardants has demonstrated that bacterial consortia can achieve debromination under aerobic conditions. nih.gov The potential for microbial communities to metabolize this compound has not been explored in the available scientific literature.

Persistence and Mobility in Environmental Compartments

No data exists on the persistence (how long it lasts) and mobility (how it moves) of this compound in environmental compartments such as soil, water, and air. Key indicators for persistence, like the degradation half-life (DT50), and for mobility, such as the organic carbon-water (B12546825) partitioning coefficient (Koc), have not been determined for this compound. concawe.eunih.govnih.gov For other chemicals, these parameters are used to predict their potential to contaminate groundwater or persist in the environment. nih.gov For example, bromomethane is known to be highly volatile and may be persistent in soil depending on local conditions. herts.ac.uk The environmental behavior of this compound in this regard is currently undocumented.

Formation and Characterization of Environmental Metabolites and Byproducts

Due to the lack of degradation studies, there is no information on the formation and characterization of environmental metabolites and byproducts of this compound. When a compound degrades, it can form new chemicals, some of which may also be of environmental concern. Identifying these transformation products is a key part of a comprehensive environmental risk assessment. nih.gov For instance, the degradation of other brominated compounds can lead to the formation of various smaller brominated substances. nih.gov The potential for this compound to form such byproducts, including other brominated compounds, remains uninvestigated.

Comparative Pharmacological Analysis of Brometone with Analogues Pre Clinical Focus

Differential Mechanistic Profiles Compared to Other Halogenated Alcohols and Anesthetics

Brometone belongs to the class of halogenated alcohols, a group of compounds that includes agents like tribromoethanol and trichloroethanol. iiab.me, iiab.me These compounds, along with other general anesthetics such as ethers (e.g., diethyl ether, isoflurane) and alkanes, have been studied for their actions on inhibitory neurotransmitter receptors like GABAA and glycine (B1666218) receptors. nih.gov, researchgate.net, researchgate.net

Research has shown that many of these halogenated anesthetics and alcohols, including this compound, enhance responses to submaximal concentrations of agonists at both GABAA and glycine receptors in in vitro expression systems, such as human embryonic kidney 293 cells. nih.gov, researchgate.net, researchgate.net This potentiation of agonist-activated chloride currents is a key mechanism contributing to their central nervous system depressant effects. nih.gov, nih.gov, researchgate.net

However, differential mechanistic profiles exist within this group. For instance, a study comparing 13 general anesthetics, including this compound, found that while most potentiated GABAA and glycine receptor responses, α-chloralose uniquely produced efficacious direct activation of the GABAA receptor, a "GABA-mimetic" effect, whereas this compound and others showed minimal or no such direct activation. nih.gov, researchgate.net This suggests that while many halogenated alcohols and anesthetics share the ability to allosterically modulate these receptors, the precise nature of their interaction and resulting functional outcome can differ.

Furthermore, studies on other halogenated compounds, like trifluoroethanol, have explored their effects on protein structure, indicating that different alcohols can induce varied conformational changes in proteins. nih.gov While specific data on this compound's effects on protein conformation beyond receptor interaction is limited in the provided sources, this highlights a potential area for differential mechanisms among halogenated alcohols.

Structure-Mechanism Relationships for GABAA Receptor Modulation

The GABAA receptor is a pentameric ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the mammalian brain. nih.gov, biorxiv.org It is a target for a wide range of therapeutic agents, including benzodiazepines and barbiturates, which act as positive allosteric modulators. nih.gov, nih.gov Halogenated alcohols and anesthetics, including this compound, are also known to modulate GABAA receptor function. iiab.me, nih.gov, rxreasoner.com, researchgate.net

Studies investigating the structure-mechanism relationships for GABAA receptor modulation by these compounds have utilized mutated receptors to identify key residues involved in drug interaction. nih.gov, researchgate.net For example, mutations in putative transmembrane domains 2 and 3 within GABAA receptor subunits have been shown to abolish or significantly reduce the potentiation of agonist responses by various anesthetics, including this compound. nih.gov, researchgate.net This suggests that these transmembrane regions are critical for the binding and modulatory action of this compound and its analogues on the GABAA receptor.

The degree and type of halogenation in related compounds, such as trichloroethanol and tribromoethanol, have been shown to influence their potency and efficacy at target channels like TASK-3 potassium channels. nih.gov While this study focused on potassium channels, it illustrates how variations in halogen substitution can impact the pharmacological profile of halogenated compounds. The presence of bromine atoms in this compound (1,1,1-tribromo-2-methylpropan-2-ol) uni.lu likely plays a significant role in its interaction with the GABAA receptor, contributing to its specific binding affinity and modulatory effects compared to less or differently halogenated alcohols.

Quantitative structure-activity relationships (QSAR) have been employed in the study of GABAA receptor modulators, including benzodiazepines, to correlate structural features with biological activity. iiab.me While specific QSAR data for this compound was not extensively detailed in the provided results, the general principle applies: the chemical structure of this compound, particularly the arrangement of bromine atoms and the tertiary alcohol group, dictates its ability to interact with specific sites on the GABAA receptor and modulate its function.

Historical Implications for Mechanistic Drug Design and Discovery

Historically, many drugs were discovered through serendipity or by modifying natural products. researchgate.net, slideshare.net The study of compounds like this compound and other early anesthetics provided crucial insights into the mechanisms of action of central nervous system depressants. nih.gov, iiab.me, researchgate.net Understanding how these relatively simple halogenated molecules interacted with key neurotransmitter receptors like GABAA receptors laid groundwork for the concept of targeted drug design.

The observation that different structural classes of compounds (e.g., halogenated alcohols, barbiturates, benzodiazepines) could modulate the same receptor (GABAA) but with potentially different effects (e.g., potentiation vs. direct activation) fueled research into the diverse binding sites and allosteric modulation of this receptor. nih.gov, nih.gov, researchgate.net This contributed to the shift towards rational drug design, where compounds are designed to interact with specific biological targets based on their known structure and function. researchgate.net, slideshare.net, nih.gov

Although this compound itself may not have become a widely used therapeutic agent, pre-clinical investigations into its mechanism of action, alongside those of its analogues, contributed to the broader understanding of inhibitory neurotransmission and the pharmacological modulation of GABAA receptors. This knowledge has been invaluable in the subsequent design and discovery of more selective and effective drugs targeting these receptors for conditions ranging from anxiety and insomnia to epilepsy and anesthesia. nih.gov, nih.gov The historical study of compounds like this compound exemplifies the iterative process of drug discovery, where understanding the mechanisms of early, sometimes less-than-ideal, compounds informs the development of future therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.